3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1(2H)-one oxime
Overview
Description
3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1(2H)-one oxime is a heterocyclic organic compound It is characterized by a fused ring structure consisting of benzene and furan rings, with an oxime functional group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1(2H)-one oxime typically involves the following steps:
Formation of the dibenzofuran core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Oxime formation: The oxime functional group is introduced by reacting the ketone or aldehyde derivative of the dibenzofuran with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1(2H)-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The oxime can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as Lewis acids (aluminum chloride) are employed.
Major Products
Oxidation: Nitroso derivatives, nitrate derivatives.
Reduction: Amines.
Substitution: Halogenated dibenzofuran derivatives.
Scientific Research Applications
3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1(2H)-one oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1(2H)-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s aromatic structure allows it to interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A parent compound with a similar core structure but lacking the oxime group.
Benzofuran: Contains a single benzene ring fused to a furan ring.
Dibenzodioxin: Similar structure but with an additional oxygen atom in the ring system.
Uniqueness
3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1(2H)-one oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
(NE)-N-(3,4,6,7,8,9-hexahydro-2H-dibenzofuran-1-ylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)15-11/h14H,1-7H2/b13-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUPTLMZTKSXIG-UKTHLTGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)CCCC3=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C\3=C(O2)CCC/C3=N\O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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